molecular formula C16H16N4S B5910875 3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione

3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B5910875
M. Wt: 296.4 g/mol
InChI Key: AANVEHKKJZAYGM-YBFXNURJSA-N
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Description

3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a naphthyl group, and a triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethyl and naphthyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and minimize by-products. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it disrupts essential biological pathways in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-ethyl-4-[(E)-1-phenylethylideneamino]-1H-1,2,4-triazole-5-thione

Uniqueness

3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-3-15-17-18-16(21)20(15)19-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h4-10H,3H2,1-2H3,(H,18,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANVEHKKJZAYGM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=C(C)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C(\C)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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